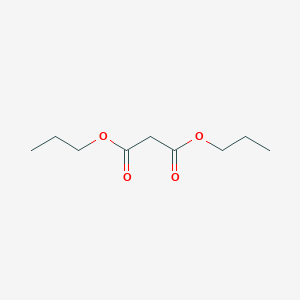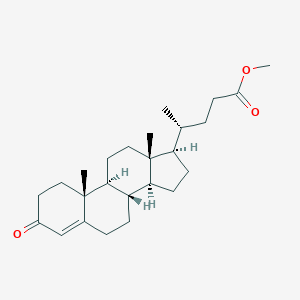![molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amin CAS No. 1193-42-6](/img/structure/B72785.png)
Bicyclo[2.2.2]octan-1-amin
Übersicht
Beschreibung
Bicyclo[222]octan-1-amine is a bicyclic amine compound with the molecular formula C8H15N It is characterized by a unique structure where two cyclohexane rings are fused together, sharing three carbon atoms
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Safety and Hazards
Zukünftige Richtungen
Bicyclobutanes, which are among the most highly strained isolable organic compounds, have been used as intriguing building-blocks in organic chemistry . Their heightened reactivity has been exploited in numerous creative synthetic strategies, often going hand-in-hand with the development of more practical routes for their synthesis . This suggests that similar strategies could potentially be applied to other highly strained compounds like Bicyclo[2.2.2]octan-1-amine in the future.
Wirkmechanismus
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound has a unique structure that could potentially interact with various biological targets . .
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22The compound’s unique structure suggests it could potentially interact with various biochemical pathways . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octan-1-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octanone using lithium aluminum hydride, followed by amination with ammonia or an amine source under high-pressure conditions . Another method includes the catalytic hydrogenation of bicyclo[2.2.2]octene in the presence of an amine .
Industrial Production Methods
In industrial settings, bicyclo[2.2.2]octan-1-amine is typically produced through large-scale catalytic hydrogenation processes. These processes often utilize palladium or platinum catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octanone.
Reduction: Bicyclo[2.2.2]octane.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.2.1]octane: This compound has a larger ring system and different chemical properties.
Bicyclo[1.1.1]pentane: Known for its strained structure, it has different reactivity compared to bicyclo[2.2.2]octan-1-amine.
Uniqueness
Bicyclo[2.2.2]octan-1-amine is unique due to its stability and versatility in chemical reactions. Its rigid structure provides high specificity in binding interactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
bicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLQDVVELGHZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338616 | |
| Record name | Bicyclo[2.2.2]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-42-6 | |
| Record name | Bicyclo[2.2.2]octan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)






